Benzenesulfonyl chloride
Overview
Description
Benzenesulfonyl chloride is an organosulfur compound with the chemical formula C₆H₅SO₂Cl. It appears as a colorless, viscous oil that is soluble in organic solvents but reacts with compounds containing reactive N-H and O-H bonds. This compound is primarily used to prepare sulfonamides and sulfonate esters by reacting with amines and alcohols, respectively .
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: Involves heating a mixture of finely divided phosphorus pentachloride and sodium benzenesulfonate at 170-180°C for fifteen hours. The mixture is then cooled, and water with cracked ice is added.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, but uses phosphorus oxychloride instead.
Chlorosulfonic Acid Method: Involves the reaction of benzene with chlorosulfonic acid, keeping the temperature between 20-25°C by means of cold water.
Industrial Production Methods:
- Industrially, this compound is produced by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride or by the reaction between benzene and chlorosulfonic acid .
Types of Reactions:
Substitution Reactions: this compound reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Reagents and Conditions: Common reagents include amines and alcohols.
Major Products: The major products formed are sulfonamides and sulfonate esters.
Scientific Research Applications
Benzenesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
Benzenesulfonyl chloride exerts its effects through nucleophilic substitution reactions. The sulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamides and sulfonate esters . The electron-withdrawing sulfonyl group makes the N-H proton acidic, enabling ready deprotonation in a base to form a water-soluble salt .
Comparison with Similar Compounds
Toluenesulfonyl Chloride: Often preferred because it is a solid at room temperature and easier to handle.
Chlorosulfonic Acid: An organic analog of benzenesulfonyl chloride, also highly reactive towards water and other nucleophiles.
Uniqueness:
Properties
IUPAC Name |
benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKNSYBAZOQPLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
Record name | BENZENESULFONYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID1026619 | |
Record name | Benzenesulfonyl chloride | |
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Molecular Weight |
176.62 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzenesulfonyl chloride appears as a colorless to slightly yellow solid that melts at approximately 40 °F. Very irritating to skin, eyes and mucous membranes. May emit toxic fumes when heated to high temperatures. Used to make dyes and other chemicals., Liquid, Clear, oily liquid; [HSDB] | |
Record name | BENZENESULFONYL CHLORIDE | |
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Boiling Point |
484.7 °F at 760 mmHg (USCG, 1999), 177 °C AT 100 MM HG; 120 °C AT 10 MM HG; DECOMP 251-252 °C AT 760 MM HG | |
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Flash Point |
greater than 233.6 °F (USCG, 1999), Flash point > 233 °F | |
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Solubility |
INSOL IN WATER; SOL IN ETHER, ALCOHOL | |
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Density |
1.3842 at 59 °F (USCG, 1999) - Denser than water; will sink, SP GR: 1.3842 AT 15 °C/15 °C | |
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Vapor Pressure |
0.06 [mmHg] | |
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Color/Form |
COLORLESS, OILY LIQUID | |
CAS No. |
98-09-9 | |
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Melting Point |
58.1 °F (USCG, 1999), 14.5 °C | |
Record name | BENZENESULFONYL CHLORIDE | |
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Retrosynthesis Analysis
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